molecular formula C22H25BrN2O3 B3944179 1-(4-bromophenyl)-N-(5-tert-butyl-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

1-(4-bromophenyl)-N-(5-tert-butyl-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B3944179
M. Wt: 445.3 g/mol
InChI Key: FEUCXESWLOYBON-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-N-(5-tert-butyl-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a bromophenyl group, a tert-butyl group, and a methoxyphenyl group, making it an interesting subject for chemical studies.

Preparation Methods

The synthesis of 1-(4-bromophenyl)-N-(5-tert-butyl-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the bromophenyl and methoxyphenyl groups. The reaction conditions often require the use of specific catalysts and reagents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions and optimizing conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. Common reagents and conditions used in these reactions include organic solvents, specific temperatures, and pH levels. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-bromophenyl)-N-(5-tert-butyl-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research may explore its potential as a pharmaceutical compound or as a lead compound for drug development.

    Industry: It can be used in the development of new materials or as a reagent in industrial chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-N-(5-tert-butyl-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. The exact molecular targets and pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Similar compounds to 1-(4-bromophenyl)-N-(5-tert-butyl-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide include other pyrrolidine derivatives with different substituents These compounds may share some chemical properties but differ in their specific reactivity and applications

Properties

IUPAC Name

1-(4-bromophenyl)-N-(5-tert-butyl-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25BrN2O3/c1-22(2,3)15-5-10-19(28-4)18(12-15)24-21(27)14-11-20(26)25(13-14)17-8-6-16(23)7-9-17/h5-10,12,14H,11,13H2,1-4H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEUCXESWLOYBON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OC)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-bromophenyl)-N-(5-tert-butyl-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
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1-(4-bromophenyl)-N-(5-tert-butyl-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Reactant of Route 3
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1-(4-bromophenyl)-N-(5-tert-butyl-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
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1-(4-bromophenyl)-N-(5-tert-butyl-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Reactant of Route 5
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1-(4-bromophenyl)-N-(5-tert-butyl-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Reactant of Route 6
1-(4-bromophenyl)-N-(5-tert-butyl-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

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